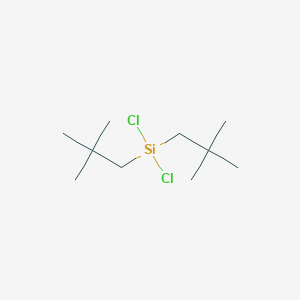![molecular formula C45H48N3O3P3 B14382065 1,4,7-Tris[(diphenylphosphoryl)methyl]-1,4,7-triazonane CAS No. 90179-78-5](/img/structure/B14382065.png)
1,4,7-Tris[(diphenylphosphoryl)methyl]-1,4,7-triazonane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4,7-Tris[(diphenylphosphoryl)methyl]-1,4,7-triazonane is a complex organic compound that belongs to the class of tertiary phosphines. These compounds are characterized by the presence of phosphorus atoms bonded to carbon atoms. The compound is notable for its unique structure, which includes three diphenylphosphoryl groups attached to a triazonane ring. This structure imparts specific chemical properties and reactivity, making it of interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,7-Tris[(diphenylphosphoryl)methyl]-1,4,7-triazonane typically involves the reaction of diphenylphosphine with a triazonane precursor. One common method is the condensation reaction, where diphenylphosphine is reacted with formaldehyde and a triazonane derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions
1,4,7-Tris[(diphenylphosphoryl)methyl]-1,4,7-triazonane undergoes various chemical reactions, including:
Oxidation: The phosphorus atoms can be oxidized to form phosphine oxides.
Reduction: The compound can be reduced to form phosphines.
Substitution: The diphenylphosphoryl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields phosphine oxides, while reduction results in the formation of phosphines.
科学研究应用
1,4,7-Tris[(diphenylphosphoryl)methyl]-1,4,7-triazonane has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the synthesis of advanced materials and polymers.
作用机制
The mechanism of action of 1,4,7-Tris[(diphenylphosphoryl)methyl]-1,4,7-triazonane involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal centers in coordination complexes. This interaction can influence the reactivity and stability of the metal center, thereby affecting the overall chemical process. The pathways involved include coordination to transition metals and participation in catalytic cycles.
相似化合物的比较
Similar Compounds
- 1,4,7-Tris[(diphenylphosphinyl)methyl]-1,4,7-triazonane
- 1,4,7-Tris[(diphenylphosphoryl)ethyl]-1,4,7-triazonane
Uniqueness
1,4,7-Tris[(diphenylphosphoryl)methyl]-1,4,7-triazonane is unique due to its specific arrangement of diphenylphosphoryl groups and the triazonane ring. This structure imparts distinct chemical properties, such as enhanced stability and reactivity, making it suitable for specialized applications in catalysis and material science.
属性
CAS 编号 |
90179-78-5 |
|---|---|
分子式 |
C45H48N3O3P3 |
分子量 |
771.8 g/mol |
IUPAC 名称 |
1,4,7-tris(diphenylphosphorylmethyl)-1,4,7-triazonane |
InChI |
InChI=1S/C45H48N3O3P3/c49-52(40-19-7-1-8-20-40,41-21-9-2-10-22-41)37-46-31-33-47(38-53(50,42-23-11-3-12-24-42)43-25-13-4-14-26-43)35-36-48(34-32-46)39-54(51,44-27-15-5-16-28-44)45-29-17-6-18-30-45/h1-30H,31-39H2 |
InChI 键 |
ZNPVPJFXHTYSNN-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCN(CCN1CP(=O)(C2=CC=CC=C2)C3=CC=CC=C3)CP(=O)(C4=CC=CC=C4)C5=CC=CC=C5)CP(=O)(C6=CC=CC=C6)C7=CC=CC=C7 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


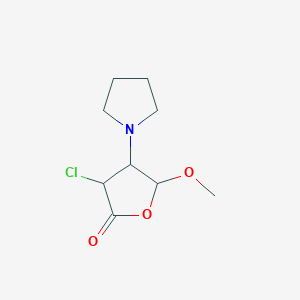
![(Chloromethyl)(dimethyl)[3-(phenylsulfanyl)prop-1-yn-1-yl]silane](/img/structure/B14381991.png)
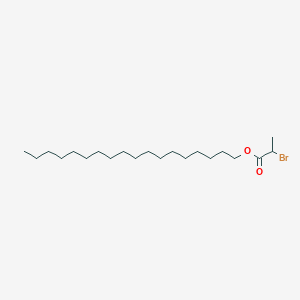

![3,3-dimethyl-2-[(E)-2-(2-methyl-1H-indol-3-yl)ethenyl]indole](/img/structure/B14382014.png)
![2-[(2-{(E)-[4-(Dimethylamino)phenyl]diazenyl}-1,3-benzothiazol-6-yl)oxy]ethan-1-ol](/img/structure/B14382018.png)

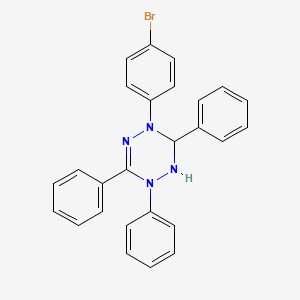
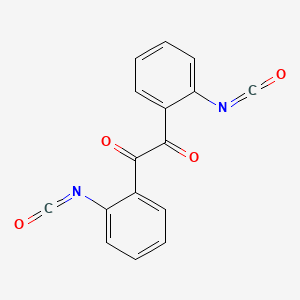
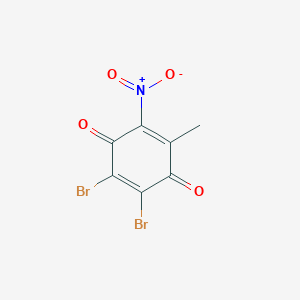
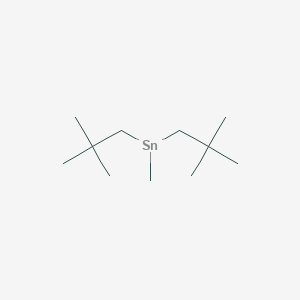
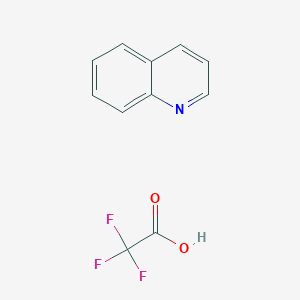
![Tert-butyl-[tert-butyl(tert-butylphosphanyl)phosphanyl]-tert-butylphosphanylphosphane;ditert-butyltin](/img/structure/B14382055.png)
